![molecular formula C18H25ClN6O2 B2468815 4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179463-86-5](/img/structure/B2468815.png)
4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride is a useful research compound. Its molecular formula is C18H25ClN6O2 and its molecular weight is 392.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4,6-Dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in oncology. This article reviews its structure, synthesis, biological activity, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H25ClN6O2 with a molecular weight of 392.9 g/mol. The compound features a triazine core substituted with morpholine groups and a p-tolyl moiety, which are critical for its biological activity.
Research indicates that compounds with a 4,6-dimorpholino-1,3,5-triazine structure can inhibit the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is frequently mutated in various cancers and plays a crucial role in regulating cell growth and survival. The morpholine groups facilitate binding to the PI3K catalytic domain, enhancing the compound's efficacy as an inhibitor .
Anticancer Activity
A series of studies have demonstrated the anticancer properties of this compound:
- Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on tumor cell lines. For instance, it was effective against SW620 colon cancer cells with anti-proliferation activity comparable to that of cisplatin .
- Xenograft Models : In vivo studies using rat xenograft models confirmed that this compound effectively inhibits tumor growth. It demonstrated favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier .
Selectivity and Safety Profile
The compound exhibits selectivity for cancer cells over normal cells, minimizing potential side effects associated with traditional chemotherapeutics. No off-target interactions were noted in extensive assays against various protein kinases and receptors .
Case Studies
- Study on Dual PI3K/mTOR Inhibition : A recent study synthesized derivatives of 4,6-dimorpholino-1,3,5-triazine that selectively inhibit both PI3K and mTOR pathways. These derivatives were evaluated for their anticancer efficacy against multiple cancer types .
- Combination Therapy Approaches : Research has explored combining this triazine derivative with other chemotherapeutic agents to enhance therapeutic outcomes. The combination therapies have shown improved efficacy in preclinical models .
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula for 4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride is C18H25ClN6O2 with a molecular weight of approximately 392.9 g/mol. The compound features a triazine core, which is significant for its biological activity due to the presence of nitrogen atoms that can participate in various chemical interactions.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound can inhibit the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxicity against various human cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Dual Inhibition Mechanism
The compound has been identified as a dual inhibitor of PI3K and mTOR pathways. This dual inhibition is valuable in treating cancers that are resistant to single-agent therapies. The structural modifications made to enhance bioavailability and reduce toxicity are ongoing areas of research. Compounds derived from the triazine structure have shown promising results in preclinical models for brain tumors and central nervous system metastases .
Bioavailability and Pharmacokinetics
Studies have indicated that this compound has favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier. These characteristics make it a candidate for developing treatments for brain-related malignancies .
Safety Profile
The safety profile of this compound has been evaluated through various animal studies. The results indicate minimal off-target interactions and a favorable therapeutic index, which is critical for clinical applications .
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions including N-substitution and Claisen-Schmidt condensation techniques. Ongoing research focuses on optimizing these synthetic routes to enhance yield and purity while exploring different substituents that could improve efficacy against specific cancer types .
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2.ClH/c1-14-2-4-15(5-3-14)19-16-20-17(23-6-10-25-11-7-23)22-18(21-16)24-8-12-26-13-9-24;/h2-5H,6-13H2,1H3,(H,19,20,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQSVOLFTMZMNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.